dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate
Description
Chemical Identity and Structure The compound dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate (CAS: 16948-04-2) is a chiral organic salt with the molecular formula C₃₁H₅₁N₃O₆ and a molecular weight of 582.76 g/mol. It features:
- A hexanoate backbone with an (S)-configuration at the chiral center.
- A benzyloxycarbonyl (Z) group at position 6, protecting a hydroxyl moiety.
- A tert-butoxycarbonyl (Boc) group at position 2, protecting an amine.
- A dicyclohexylamine counterion, enhancing crystallinity and stability .
Applications
Primarily used in life sciences research, this compound serves as a key intermediate in peptide synthesis, enabling selective deprotection strategies during multi-step reactions .
Properties
CAS No. |
110544-98-4 |
|---|---|
Molecular Formula |
C30H48N2O6 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 |
InChI Key |
VREAZPVCHKQJLB-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate typically involves multiple steps, including the protection of amino groups and the formation of ester bonds. One common method involves the use of di-tert-butyl pyrocarbonate for the Boc protection of amino acids . The reaction conditions often include the use of organic solvents and catalysts to optimize the yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzyloxy group, potentially forming benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection , and various oxidizing and reducing agents such as sodium borohydride and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection with oxalyl chloride yields the free amine, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection during chemical reactions, while the benzyloxy and carbonyl groups facilitate binding and reactivity with biological molecules. The pathways involved may include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared Protecting Groups
Compound 9 : (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate
- Structure : Features a heptanedioate backbone with dual benzyl esters and Boc/Z groups.
- Synthesis : Involves TEMPO/NaClO₂ oxidation and BBDI-mediated esterification .
- Key Difference: Longer carbon chain (heptanedioate vs. hexanoate) and absence of a dicyclohexylamine counterion, leading to lower molecular weight (C₃₄H₄₃N₃O₈, 646.72 g/mol) .
BD316594 : (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
- Structure: Shares the hexanoate backbone and Boc/Z groups but uses a methyl ester instead of dicyclohexylamine.
- Properties : Lower molecular weight (C₂₀H₃₀N₂O₆, 394.47 g/mol) and higher volatility due to the methyl ester .
| Parameter | Target Compound | Compound 9 | BD316594 |
|---|---|---|---|
| Molecular Formula | C₃₁H₅₁N₃O₆ | C₃₄H₄₃N₃O₈ | C₂₀H₃₀N₂O₆ |
| Molecular Weight (g/mol) | 582.76 | 646.72 | 394.47 |
| Protecting Groups | Boc, Z | Boc, Z | Boc, Z |
| Counterion | Dicyclohexylamine | None | Methyl ester |
| Purity (%) | 97 | Not specified | 98 |
| Primary Use | Peptide synthesis | Peptide synthesis | Organic intermediates |
Functional Group Variations
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic Acid
- Structure : Replaces the ester group with a carboxylic acid at position 6.
- Impact : Increased acidity (pKa ~4-5) and water solubility compared to the target compound’s ester form, making it suitable for aqueous-phase reactions .
Boc-Dab(Boc)-OH.DCHA
Key Research Findings
- Catalogs and Availability : The compound is commercially available in gram-scale quantities (5g–100g) with ≥97% purity, underscoring its utility in high-throughput synthesis .
- Nomenclature Precision: Corrections in similar compounds’ names (e.g., pentylide vs. hexylide in ) emphasize the necessity of accurate structural reporting to avoid synthetic errors .
Biological Activity
Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate, with the CAS number 16948-04-2, is a compound of interest in medicinal chemistry and biochemistry. Its structure includes a dicyclohexylamine moiety, a benzyloxy group, and a tert-butoxycarbonyl (Boc) amino acid derivative, which suggests potential biological activity related to enzyme inhibition and therapeutic applications.
- Molecular Formula : C₃₁H₅₁N₃O₆
- Molecular Weight : 532.71 g/mol
- CAS Number : 16948-04-2
- Structural Features : The compound features a hexanoate backbone with functional groups that may influence its solubility and interaction with biological targets.
Dicyclohexylamine derivatives are known to exhibit various biological activities, primarily through their interactions with enzymes and receptors. The presence of the benzyloxy group and Boc-amino acid suggests that this compound may act as an enzyme inhibitor or modulator, particularly in pathways involving amino acid metabolism or neurotransmitter regulation.
Inhibition Studies
Recent studies have indicated that compounds similar to dicyclohexylamine derivatives can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of tyrosinase has been reported in related compounds, which could suggest potential applications in dermatological treatments or cosmetic formulations aimed at skin lightening.
Table: Comparative Inhibition Potencies of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | TBD |
| Kojic Acid | 40.42 | Tyrosinase |
| Compound A | 3.50 | Tyrosinase |
| Compound B | 2.22 | Tyrosinase |
Case Studies
- Tyrosinase Inhibition : A study evaluated the inhibitory effects of various benzyloxy-substituted compounds on tyrosinase activity. The results indicated that modifications to the amino acid side chains significantly enhanced inhibitory potency, suggesting that dicyclohexylamine derivatives could be optimized for better efficacy against tyrosinase.
- Neuroprotective Effects : Another investigation into related compounds highlighted neuroprotective properties attributed to the modulation of neurotransmitter systems. The dicyclohexylamine scaffold may interact with receptors involved in neuroprotection, indicating potential therapeutic uses in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of dicyclohexylamine derivatives remains largely unexplored; however, their structural characteristics suggest moderate lipophilicity, which could facilitate absorption and distribution in biological systems. Further studies are needed to elucidate their metabolic pathways and elimination routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
